The compound 7-[(1R,5S)-6-[[[2R]-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid is a complex organic molecule notable for its potential pharmaceutical applications. This compound combines various structural motifs that may contribute to its biological activity, particularly in the field of medicinal chemistry.
The structure and properties of this compound can be derived from various chemical databases and scientific literature, though specific details about its synthesis and applications may be less accessible due to its complexity and specificity.
This compound can be classified as a naphthyridine derivative combined with a 3-azabicyclo structure. It likely falls under the category of pharmaceutical agents, potentially acting as an enzyme inhibitor or modulator due to its intricate structure.
The synthesis of such complex compounds often involves multi-step organic reactions, including:
While specific synthetic routes for this exact compound are not widely documented, similar compounds have been synthesized using strategies involving:
The molecular structure features several key components:
The compound may undergo various chemical reactions typical for complex organic molecules:
Understanding the reactivity requires knowledge of the electronic effects of substituents on the aromatic systems and the steric hindrance presented by bulky groups in the bicyclic structure.
The mechanism of action for compounds like this often involves:
Research into similar compounds has shown that modifications in the naphthyridine or azabicyclo structures can significantly affect binding affinity and selectivity for targets such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment.
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8